Avizafone

Content Navigation

Avizafone (CAS 65617-86-9) addresses the critical limitation of diazepam's poor water solubility for emergency parenteral use. As a dipeptide prodrug, it is rapidly hydrolyzed in plasma to release diazepam.

- Enables cosolvent-free, stable aqueous injections and autoinjector formulations.

- Provides predictable IM absorption and fast therapeutic onset vs. generic diazepam.

- Ideal for CBRN antidote kits, intranasal seizure sprays, and lyophilized field kits.

Lyophilized dihydrochloride salt ensures long-term stability.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

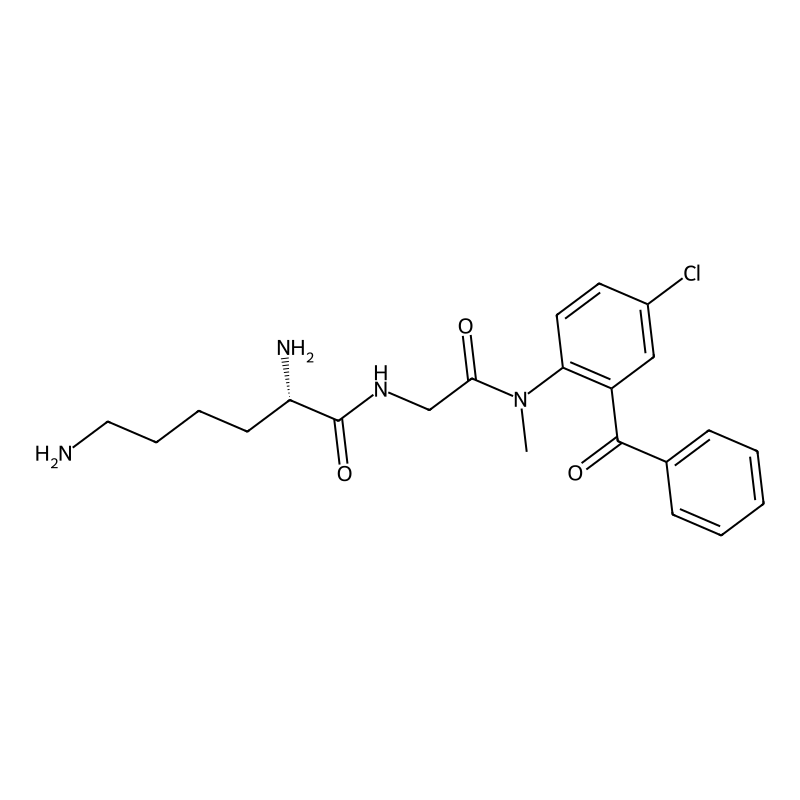

Avizafone (CAS: 65617-86-9), also known as pro-diazepam, is a highly water-soluble peptide prodrug of the widely used benzodiazepine diazepam. Structurally, it consists of a lysyl-glycine dipeptide conjugated to the diazepam core, a modification specifically designed to overcome the severe formulation limitations of lipophilic benzodiazepines [1]. Upon administration, avizafone is rapidly hydrolyzed in vivo by plasma aminopeptidases to release the active anticonvulsant[2]. Its primary procurement value lies in its exceptional aqueous solubility, which facilitates the manufacturing of stable, cosolvent-free parenteral and autoinjector formulations. This makes avizafone a critical material for emergency medical countermeasures, particularly in the treatment of organophosphate nerve agent poisoning and refractory status epilepticus where rapid, reliable absorption is paramount[3].

Research Fit

Water-soluble prodrug for intramuscular delivery research

Metabolic activation via plasma aminopeptidases releases diazepam

Supports organophosphate-induced seizure model studies

References

- [1] Rautiola, D., et al. (2018). Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies. The AAPS Journal, 21(1), 8.

- [2] Abbara, C., et al. (2009). Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine-pralidoxime in healthy volunteers. British Journal of Pharmacology, 157(8), 1390-1397.

- [3] Lallement, G., et al. (2000). Compared efficacy of diazepam or avizafone to prevent soman-induced electroencephalographic disturbances and neuropathology in primates: relationship to plasmatic benzodiazepine pharmacokinetics. Archives of Toxicology, 74(8), 480-486.

Substituting avizafone with its active parent compound, diazepam, fails in acute parenteral and high-concentration applications due to diazepam's profound hydrophobicity. Diazepam requires high concentrations of organic cosolvents (such as propylene glycol and ethanol) to remain in solution, which can cause tissue irritation, precipitation at the injection site, and erratic, delayed absorption when administered intramuscularly[1]. Avizafone circumvents these physical chemistry barriers entirely; its water-soluble nature allows for rapid, predictable systemic absorption from muscle tissue [2]. By utilizing the prodrug, formulators can achieve therapeutic plasma levels faster and more reliably than generic diazepam suspensions, eliminating the manufacturing and clinical complications associated with heavy cosolvent reliance[3].

Substitution Risk

Freely water-soluble; rapid IM absorption

Practically insoluble; requires organic solvents

Reported higher Cmax and faster Tmax in human studies

Slower, variable absorption from IM depot

Aqueous multi-drug autoinjector feasibility reported

Non-aqueous formulation, may shift compatibility

References

- [1] Rautiola, D., et al. (2018). Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies. The AAPS Journal, 21(1), 8.

- [2] Abbara, C., et al. (2009). Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine-pralidoxime in healthy volunteers. British Journal of Pharmacology, 157(8), 1390-1397.

- [3] Silva, A. C., et al. (2022). Strategies to Improve Drug Strength in Nasal Preparations for Brain Delivery of Low Aqueous Solubility Drugs. Pharmaceutics, 14(3), 588.

Aqueous Solubility and Cosolvent-Free Formulation

The primary procurement driver for avizafone is its massive solubility advantage over standard diazepam. While diazepam is practically insoluble in water, avizafone's peptide conjugation allows it to dissolve readily in aqueous media without precipitation[1]. This enables the creation of highly concentrated, purely aqueous solutions, bypassing the need for the irritating organic cosolvents required for diazepam injections [2].

| Evidence Dimension | Aqueous solubility at physiological pH |

| Target Compound Data | Avizafone: >8.0 mg/mL (can be formulated to >13.5 mg/mL diazepam equivalents) |

| Comparator Or Baseline | Diazepam: ~0.05 mg/mL (<50 µg/mL) |

| Quantified Difference | Avizafone demonstrates a >160-fold increase in aqueous solubility compared to the parent diazepam. |

| Conditions | Aqueous media, pH 7.4, 32°C to room temperature. |

Allows buyers to formulate concentrated, purely aqueous parenteral solutions without relying on irritating organic cosolvents that complicate manufacturing and injection tolerability.

Intramuscular Bioavailability and Peak Plasma Concentration (Cmax)

In human clinical trials, the water-soluble nature of avizafone translates into superior intramuscular absorption kinetics compared to generic diazepam. When administered intramuscularly, avizafone avoids the tissue precipitation that plagues lipophilic diazepam, resulting in a significantly higher peak plasma concentration of the active drug [1].

| Evidence Dimension | Peak plasma concentration (Cmax) of active diazepam |

| Target Compound Data | Avizafone IM injection: Cmax = 231 ng/mL |

| Comparator Or Baseline | Diazepam IM injection: Cmax = 148 ng/mL |

| Quantified Difference | Intramuscular avizafone yields a 1.56-fold higher Cmax of active diazepam compared to an equimolar IM injection of diazepam itself. |

| Conditions | Human clinical pharmacokinetic study, equimolar intramuscular dosing. |

Demonstrates that the prodrug strategy not only solves manufacturing solubility issues but actually delivers a superior pharmacokinetic profile necessary for rapid-onset emergency indications.

In Vivo Conversion Kinetics

For a prodrug to be viable in emergency medicine, its conversion to the active moiety must be nearly instantaneous. Avizafone is highly susceptible to cleavage by plasma aminopeptidases, ensuring that the inactive prodrug is rapidly transformed into active diazepam upon entering the systemic circulation [1].

| Evidence Dimension | Prodrug enzymatic hydrolysis half-life |

| Target Compound Data | Avizafone conversion half-life: 2.7 to 4.2 minutes |

| Comparator Or Baseline | Standard prodrug activation thresholds (typically >15 mins for sustained release) |

| Quantified Difference | Avizafone is cleaved by plasma aminopeptidases with an ultra-rapid half-life of ~4.2 minutes in humans. |

| Conditions | In vivo enzymatic conversion in human and primate plasma. |

Assures formulation scientists that the prodrug modification does not introduce a clinically significant lag time in therapeutic onset.

Transmucosal Flux via In Situ Supersaturation

Avizafone enables advanced drug delivery strategies, such as intranasal administration, that are impossible with standard diazepam. By co-administering avizafone with a converting enzyme (e.g., Aspergillus oryzae protease), formulators can generate a supersaturated diazepam solution in situ at the mucosal surface, drastically enhancing epithelial drug flux [1].

| Evidence Dimension | Epithelial drug flux |

| Target Compound Data | Avizafone co-delivered with converting enzyme |

| Comparator Or Baseline | Saturated diazepam solution |

| Quantified Difference | The prodrug/enzyme system generates supersaturated diazepam, yielding a 2.0 to 17.6-fold greater transmucosal flux compared to a saturated diazepam baseline. |

| Conditions | In vitro MDCKII-wt monolayer permeability model. |

Validates avizafone as a premium precursor for developing next-generation, needle-free intranasal delivery systems for seizure emergencies.

Military and Emergency Autoinjectors

Avizafone is the preferred active pharmaceutical ingredient for wet-dry or purely aqueous autoinjector devices used in chemical, biological, radiological, and nuclear (CBRN) defense. Its high aqueous solubility allows it to be co-formulated with other water-soluble antidotes (like atropine and pralidoxime) to treat organophosphate poisoning, bypassing the erratic absorption of intramuscular diazepam [1].

Intranasal Rescue Therapies for Status Epilepticus

Due to its ability to generate supersaturated diazepam in situ when combined with specific proteases, avizafone is an ideal candidate for the research and development of novel intranasal sprays for seizure emergencies. This application leverages the prodrug to achieve rapid brain penetration without the mucosal irritation caused by the heavy cosolvents required for generic diazepam[2].

Lyophilized Emergency Medical Kits

Because it is stable as a lyophilized dihydrochloride salt and rapidly reconstitutes in water without precipitation, avizafone is highly suitable for procurement in the manufacturing of field-ready emergency medical kits. This ensures an extended shelf life and immediate readiness for parenteral administration in austere environments [1].

Application Selection Guide

References

- [1] Abbara, C., et al. (2009). Bioavailability of diazepam after intramuscular injection of its water-soluble prodrug alone or with atropine-pralidoxime in healthy volunteers. British Journal of Pharmacology, 157(8), 1390-1397.

- [2] Rautiola, D., et al. (2018). Rapid Delivery of Diazepam from Supersaturated Solutions Prepared Using Prodrug/Enzyme Mixtures: Toward Intranasal Treatment of Seizure Emergencies. The AAPS Journal, 21(1), 8.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

2: Kapoor M, Winter T, Lis L, Georg GI, Siegel RA. Rapid delivery of diazepam from supersaturated solutions prepared using prodrug/enzyme mixtures: toward intranasal treatment of seizure emergencies. AAPS J. 2014 May;16(3):577-85. doi: 10.1208/s12248-014-9596-5. Epub 2014 Apr 4. PubMed PMID: 24700272; PubMed Central PMCID: PMC4012037.

3: Abbara C, Rousseau JM, Lelièvre B, Turcant A, Lallement G, Ferec S, Bardot I, Diquet B. Pharmacokinetic analysis of pralidoxime after its intramuscular injection alone or in combination with atropine-avizafone in healthy volunteers. Br J Pharmacol. 2010 Dec;161(8):1857-67. doi: 10.1111/j.1476-5381.2010.01007.x. PubMed PMID: 20804498; PubMed Central PMCID: PMC3010588.

4: Clement JG, Broxup B. Efficacy of diazepam and avizafone against soman-induced neuropathology in brain of rats. Neurotoxicology. 1993 Winter;14(4):485-504. PubMed PMID: 8164892.

5: Taysse L, Calvet JH, Buée J, Christin D, Delamanche S, Breton P. Comparative efficacy of diazepam and avizafone against sarin-induced neuropathology and respiratory failure in guinea pigs: influence of atropine dose. Toxicology. 2003 Jun 30;188(2-3):197-209. PubMed PMID: 12767691.

6: Taysse L, Daulon S, Delamanche S, Bellier B, Breton P. Protection against soman-induced neuropathology and respiratory failure: a comparison of the efficacy of diazepam and avizafone in guinea pig. Toxicology. 2006 Aug 1;225(1):25-35. Epub 2006 May 7. PubMed PMID: 16784801.

7: Lallement G, Renault F, Baubichon D, Peoc'h M, Burckhart MF, Galonnier M, Clarençon D, Jourdil N. Compared efficacy of diazepam or avizafone to prevent soman-induced electroencephalographic disturbances and neuropathology in primates: relationship to plasmatic benzodiazepine pharmacokinetics. Arch Toxicol. 2000 Oct;74(8):480-6. PubMed PMID: 11097386.

8: Kapoor M, Cheryala N, Rautiola D, Georg GI, Cloyd JC, Siegel RA. Chirally Pure Prodrugs and Their Converting Enzymes Lead to High Supersaturation and Rapid Transcellular Permeation of Benzodiazepines. J Pharm Sci. 2016 Aug;105(8):2365-71. doi: 10.1016/j.xphs.2016.05.011. Epub 2016 Jun 22. PubMed PMID: 27342435.

9: Price ME, Docx CJ, Rice H, Fairhall SJ, Poole SJ, Bird M, Whiley L, Flint DP, Green AC, Timperley CM, Tattersall JE. Pharmacokinetic profile and quantitation of protection against soman poisoning by the antinicotinic compound MB327 in the guinea-pig. Toxicol Lett. 2016 Feb 26;244:154-60. doi: 10.1016/j.toxlet.2015.08.013. Epub 2015 Sep 19. PubMed PMID: 26325216.

10: Breton D, Buret D, Mendes-Oustric AC, Chaimbault P, Lafosse M, Clair P. LC-UV and LC-MS evaluation of stress degradation behaviour of avizafone. J Pharm Biomed Anal. 2006 Jun 16;41(4):1274-9. Epub 2006 Apr 27. PubMed PMID: 16644174.

11: Myhrer T, Enger S, Aas P. Efficacy of immediate and subsequent therapies against soman-induced seizures and lethality in rats. Basic Clin Pharmacol Toxicol. 2006 Feb;98(2):184-91. PubMed PMID: 16445593.

12: Siegel RA, Kapoor M, Cheryala N, Georg GI, Cloyd JC. Water-soluble benzodiazepine prodrug/enzyme combinations for intranasal rescue therapies. Epilepsy Behav. 2015 Aug;49:347-50. doi: 10.1016/j.yebeh.2015.05.004. Epub 2015 Jun 24. PubMed PMID: 26115606.

13: Clair P, Wiberg K, Granelli I, Carlsson Bratt I, Blanchet G. Stability study of a new antidote drug combination (Atropine-HI-6-Prodiazepam) for treatment of organophosphate poisoning. Eur J Pharm Sci. 2000 Jan;9(3):259-63. PubMed PMID: 10594382.

14: Abbara C, Bardot I, Cailleux A, Lallement G, Le Bouil A, Turcant A, Clair P, Diquet B. High-performance liquid chromatography coupled with electrospray tandem mass spectrometry (LC/MS/MS) method for the simultaneous determination of diazepam, atropine and pralidoxime in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2008 Oct 15;874(1-2):42-50. doi: 10.1016/j.jchromb.2008.08.027. Epub 2008 Sep 10. PubMed PMID: 18805073.

15: Myhrer T, Enger S, Aas P. Determination of anti-convulsant and life-preserving capacities of three types of auto-injector therapies against soman intoxication in rats. Drug Test Anal. 2013 Aug;5(8):693-701. doi: 10.1002/dta.1414. Epub 2012 Sep 13. PubMed PMID: 22977014.

16: McDonough JH Jr, McMonagle J, Copeland T, Zoeffel D, Shih TM. Comparative evaluation of benzodiazepines for control of soman-induced seizures. Arch Toxicol. 1999 Nov;73(8-9):473-8. PubMed PMID: 10650919.

17: Stojiljković MP, Jokanović M. Pyridinium oximes: rationale for their selection as causal antidotes against organophosphate poisonings and current solutions for auto-injectors. Arh Hig Rada Toksikol. 2006 Dec;57(4):435-43. Review. PubMed PMID: 17265683.

18: Lallement G, Clarencon D, Brochier G, Baubichon D, Galonnier M, Blanchet G, Mestries JC. Efficacy of atropine/pralidoxime/diazepam or atropine/HI-6/prodiazepam in primates intoxicated by soman. Pharmacol Biochem Behav. 1997 Feb;56(2):325-32. PubMed PMID: 9050092.

19: Carpentier P, Pouyatos B, Dorandeu F, Campo P, Baille V, Foquin A, Job A. Prediction of soman-induced cerebral damage by distortion product otoacoustic emissions. Toxicology. 2010 Nov 9;277(1-3):38-48. doi: 10.1016/j.tox.2010.08.014. Epub 2010 Sep 9. PubMed PMID: 20816720.

20: Wetherell J, Price M, Mumford H, Armstrong S, Scott L. Development of next generation medical countermeasures to nerve agent poisoning. Toxicology. 2007 Apr 20;233(1-3):120-7. Epub 2006 Aug 12. PubMed PMID: 16979808.

Explore Compound Types